2-Amino-5-bromo-3-chloropyridin-4-ol
Overview
Description
“2-Amino-5-bromo-3-chloropyridin-4-ol” is a chemical compound that has garnered much interest in the scientific research community because of its potential in various applications across research and industry. It has a molecular formula of C5H4BrClN2O and a molecular weight of 223.46 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-3-chloropyridin-4-ol” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: an amino group (-NH2) at the 2-position, a bromo group (-Br) at the 5-position, and a chloro group (-Cl) at the 3-position. There is also a hydroxyl group (-OH) attached to the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-5-bromo-3-chloropyridin-4-ol” are not available in the search results, similar compounds such as 4-Amino-2-chloropyridine have been used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .Scientific Research Applications
Catalytic Amination
- Selective Amination : A study by Ji, Li, & Bunnelle (2003) focused on the catalytic amination of polyhalopyridines, including 2-Amino-5-bromo-3-chloropyridin-4-ol. The process achieved excellent chemoselectivity and high yield, indicating its potential for efficient synthesis in chemical research.
Reaction Mechanisms
- Mechanism Involving Pyridyne Intermediate : Pieterse & Hertog (2010) explored the reaction mechanism involving a pyridyne intermediate during the amination of halopyridines, which can be relevant for understanding the reactivity of compounds like 2-Amino-5-bromo-3-chloropyridin-4-ol. Their study provides insights into the structural rearrangements that occur in such processes (Pieterse & Hertog, 2010).
Electrocatalytic Synthesis
- Electrocatalytic Synthesis of 6-Aminonicotinic Acid : Research by Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, utilizing 2-Amino-5-bromo-3-chloropyridin-4-ol as a starting material. This study highlights the compound's role in electrochemical applications (Gennaro et al., 2004).
Halogen Exchange and Displacement
- Halogen/Halogen Displacement : Schlosser & Cottet (2002) demonstrated the process of halogen/halogen displacement in pyridines, which includes compounds like 2-Amino-5-bromo-3-chloropyridin-4-ol. Understanding these displacement reactions is crucial for synthetic chemistry applications (Schlosser & Cottet, 2002).
Microwave-Assisted Amination
- Microwave-Assisted Amination : Kim et al. (2010) presented a method for microwave-assisted amination of halopyridines, including 2-Amino-5-bromo-3-chloropyridin-4-ol. Their research offers an alternative, efficient approach to chemical synthesis under microwave irradiation (Kim et al., 2010).
Supramolecular Assembly
- Halogen Bonding in Supramolecular Assembly : The study by Mocilac & Gallagher (2014) explores the role of halogen bonding in the supramolecular assembly of bromo-substituted compounds. This research can be extended to understand the assembly behavior of 2-Amino-5-bromo-3-chloropyridin-4-ol (Mocilac & Gallagher, 2014).
Co-Crystal Formation
- Hirshfeld Surface and HOMO-LUMO Gap Analysis : Rosli et al. (2022) conducted a study on the co-crystal formation involving 2-Amino-5-bromo-3-chloropyridin-4-ol, analyzing the molecular interactions through Hirshfeld surfaces and HOMO-LUMO gap analysis. This research is crucial for understanding the solid-state properties of such compounds (Rosli et al., 2022).
Tautomerism in Crystal Structures
- Tautomerism in Crystal Structures : Gerhardt & Bolte (2016) explored the tautomerism in the crystal structures of pyrimidine derivatives, which can be analogous to 2-Amino-5-bromo-3-chloropyridin-4-ol, providing insights into its potential crystallographic behavior (Gerhardt & Bolte, 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-bromo-3-chloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBRXAOZQLWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-chloropyridin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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